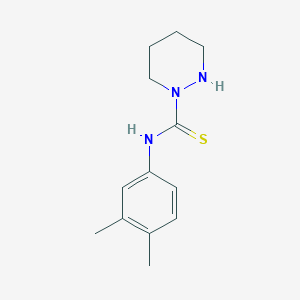
N-(3,4-Dimethylphenyl)tetrahydropyridazine-1(2H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)tetrahydropyridazine-1(2H)-carbothioamide is a chemical compound that belongs to the class of tetrahydropyridazines This compound is characterized by the presence of a tetrahydropyridazine ring substituted with a 3,4-dimethylphenyl group and a carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the reaction of 3,4-dimethylphenylhydrazine with a suitable precursor that provides the tetrahydropyridazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)tetrahydropyridazine-1(2H)-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are chosen based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of derivatives.
Scientific Research Applications
N-(3,4-Dimethylphenyl)tetrahydropyridazine-1(2H)-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)tetrahydropyridazine-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydropyridazine ring and aromatic substituents may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-Dimethylphenyl)tetrahydropyridazine-1(2H)-carbothioamide include other tetrahydropyridazine derivatives with different substituents on the aromatic ring or variations in the functional groups attached to the tetrahydropyridazine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a 3,4-dimethylphenyl group and a carbothioamide functional group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61653-70-1 |
|---|---|
Molecular Formula |
C13H19N3S |
Molecular Weight |
249.38 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)diazinane-1-carbothioamide |
InChI |
InChI=1S/C13H19N3S/c1-10-5-6-12(9-11(10)2)15-13(17)16-8-4-3-7-14-16/h5-6,9,14H,3-4,7-8H2,1-2H3,(H,15,17) |
InChI Key |
AJLOLYDMRCABGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















